molecular formula C3H7BrO3P+ B14399188 (2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium CAS No. 88648-54-8

(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium

Cat. No.: B14399188
CAS No.: 88648-54-8
M. Wt: 201.96 g/mol
InChI Key: MKFPPKIYXTXZCW-UHFFFAOYSA-N
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Description

(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium is a chemical compound with a unique structure that includes a bromine atom, a hydroxyethyl group, a methoxy group, and an oxophosphanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium typically involves the reaction of a suitable phosphine precursor with bromine and methanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different phosphine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of functionalized phosphine derivatives.

Scientific Research Applications

(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium involves its interaction with molecular targets through its reactive functional groups. The bromine atom and the oxophosphanium moiety play crucial roles in these interactions, facilitating various chemical transformations and biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium
  • (2-Iodo-1-hydroxyethyl)(methoxy)oxophosphanium
  • (2-Fluoro-1-hydroxyethyl)(methoxy)oxophosphanium

Uniqueness

(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.

Properties

CAS No.

88648-54-8

Molecular Formula

C3H7BrO3P+

Molecular Weight

201.96 g/mol

IUPAC Name

(2-bromo-1-hydroxyethyl)-methoxy-oxophosphanium

InChI

InChI=1S/C3H7BrO3P/c1-7-8(6)3(5)2-4/h3,5H,2H2,1H3/q+1

InChI Key

MKFPPKIYXTXZCW-UHFFFAOYSA-N

Canonical SMILES

CO[P+](=O)C(CBr)O

Origin of Product

United States

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